molecular formula C10H10BrN3 B13551434 5-(2-bromo-4-methylphenyl)-1H-pyrazol-3-amine

5-(2-bromo-4-methylphenyl)-1H-pyrazol-3-amine

Cat. No.: B13551434
M. Wt: 252.11 g/mol
InChI Key: KHEVMUZSUIFQMJ-UHFFFAOYSA-N
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Description

5-(2-Bromo-4-methylphenyl)-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a bromo-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromo-4-methylphenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-bromo-4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-4-methylphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of hydroxyl or oxide derivatives.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-bromo-4-methylphenyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and as a precursor in cross-coupling reactions .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a potential therapeutic agent .

Medicine

In medicinal chemistry, this compound is investigated for its potential use in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials .

Mechanism of Action

The mechanism of action of 5-(2-bromo-4-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Bromo-4-methylphenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both a bromo group and a pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

5-(2-bromo-4-methylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10BrN3/c1-6-2-3-7(8(11)4-6)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14)

InChI Key

KHEVMUZSUIFQMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NN2)N)Br

Origin of Product

United States

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